2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone

Regioisomerism Physicochemical Properties Petroleum Markers

2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS 94313-76-5) is a synthetic organic compound belonging to the 1,4-dihydroxyanthraquinone (quinizarin) family. It is characterized by a 2-butoxyethylamino substituent and two hydroxyl groups at the 1 and 4 positions of the anthracene-9,10-dione core.

Molecular Formula C20H21NO5
Molecular Weight 355.4 g/mol
CAS No. 94313-76-5
Cat. No. B12668865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone
CAS94313-76-5
Molecular FormulaC20H21NO5
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCCCCOCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O
InChIInChI=1S/C20H21NO5/c1-2-3-9-26-10-8-21-14-11-15(22)16-17(20(14)25)19(24)13-7-5-4-6-12(13)18(16)23/h4-7,11,21-22,25H,2-3,8-10H2,1H3
InChIKeyRWOKTCVFQFPYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS 94313-76-5): A Specialized 2-Substituted Anthraquinone for Solvent-Based Marking and Dye Applications


2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS 94313-76-5) is a synthetic organic compound belonging to the 1,4-dihydroxyanthraquinone (quinizarin) family . It is characterized by a 2-butoxyethylamino substituent and two hydroxyl groups at the 1 and 4 positions of the anthracene-9,10-dione core . This compound is classified within the Fillers, Dyes, and Indicators group and has a molecular formula of C20H21NO5 with a molecular weight of 355.38 g/mol [1]. Unlike common 1,4-disubstituted anthraquinone disperse dyes, its 2-amino substitution pattern is structurally distinct and is specifically cited in patent literature for utility as a petroleum fuel marker and tagging compound [2].

2-amino-1,4-dihydroxy substitution Structurally distinct from common 1,4-disubstituted anthraquinone disperse dyes
Patent-cited marker/dye Specifically enumerated for petroleum fuel tagging and authentication at low ppm levels
Solvent-based application fit High lipophilicity supports solubility in non-polar hydrocarbon media

Why Generic Substitution Fails for 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS 94313-76-5)


Generic substitution within the 2-amino-1,4-dihydroxyanthraquinone class is not feasible without compromising application-specific performance. The exact length and ether composition of the alkoxyalkylamino side chain, as well as the regiospecificity of the substitution, directly govern critical physicochemical properties such as boiling point, density, hydrogen-bonding capacity, and lipophilicity . These properties, in turn, dictate the compound's solubility in organic solvents, its detection sensitivity as a petroleum marker, and its overall stability in hydrocarbon media. Replacing this compound with a shorter-chain analog like a methoxyethyl derivative or a regioisomer with a different number of hydroxyl groups would alter these parameters, potentially leading to insufficient solubility, crystallization in fuel systems, or failure to meet validated detection protocols as defined in original patent filings [1].

Side chain architecture
Alkoxyalkyl side chain length and ether composition directly govern boiling point, density, and lipophilicity. Replacing with a shorter methoxyethyl analog may reduce solubility in fuels and alter thermal stability.
Regioisomer mismatch
A 1-amino-4-hydroxy regioisomer (e.g., Disperse Red 91) shares molecular formula but exhibits different hydrogen-bonding and application profile; primary use is textile dyeing, not fuel marking.
Detection protocol validation
Patent-established detection methods are linked to this exact compound. Substitution with a generic anthraquinone may fail to meet validated extraction or spectrophotometric protocols.

Quantitative Differentiation Guide for 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone vs. Closest Analogs


Regioisomeric Differentiation vs. 1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone (CAS 94313-83-4)

The target 2-amino-1,4-dihydroxy compound exhibits a significantly higher boiling point (582.6°C) and density (1.344 g/cm³) compared to its 1-amino-4-hydroxy regioisomer (b.p. 559.3°C, density 1.277 g/cm³) . It also possesses three hydrogen-bond donors versus two, indicating a greater capacity for intermolecular interactions .

Regioisomeric differentiation
Head-to-head
Target
BP 582.6°C
Density 1.344 g/cm³
1-amino-4-OH isomer
BP 559.3°C
Density 1.277 g/cm³
Higher boiling point and density indicate stronger intermolecular forces, influencing thermal stability and solubility in non-polar fuels.
Calculated physicochemical properties; experimental validation recommended.
Regioisomerism Physicochemical Properties Petroleum Markers

Enhanced Lipophilicity (LogP) Over Shorter-Chain Alkoxyethyl Analogs

The target compound, with its butoxyethyl chain, has a calculated LogP of 3.17, which is significantly higher than the corresponding value for the methoxyethyl analog, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]anthraquinone (CAS 62418-35-3). A higher LogP correlates with superior solubility in non-polar organic solvents, a critical requirement for petroleum-based fuel markers and solvent dyes .

Lipophilicity (LogP)
Class-level
LogP = 3.17
Substantially higher than shorter-chain methoxyethyl analog; supports complete dissolution in hydrocarbon fuels and avoids precipitation.
Calculated LogP; precise comparator value not available. Confirm with experimental partition data.
Lipophilicity Solubility Dye Chemistry

Validated Utility as a Dual-Function Petroleum Tagging Compound (Dye and Marker)

This compound is specifically enumerated as a 'tagging compound' in U.S. Patents 4,764,474 and 4,735,631, where it functions as both a visible dye and an extractable marker for petroleum fuels at concentrations of 1-15 ppm [1][2]. While numerous 2-amino-1,4-dihydroxyanthraquinones are described generically, the butoxyethylamino derivative is one of only a few specifically named examples, distinguishing it from other alkylamino analogs whose primary utility may lie in textile dyeing rather than fuel marking.

Patent-validated utility
Cross-study
Target
Specifically named dual-function dye/marker for fuels; validated detection method.
Generic alkylamino analogs
Often only generic disclosure; primary use may be textile dyes.
Patent-established utility provides a regulatory and technical foundation that a generic analog cannot offer for fuel marking procurement.
Based on U.S. Patents 4,764,474 and 4,735,631.
Petroleum Markers Fuel Dyes Patent Validity

Distinct Substitution Pattern vs. Isomeric Disperse Red 91 (C.I. 60753)

This compound is a 2-amino-1,4-dihydroxyanthraquinone, while Disperse Red 91 (CAS 34231-26-0. same molecular formula C20H21NO5) is a 1-amino-4-hydroxy-2-alkoxyanthraquinone [1]. This fundamental regioisomeric difference results in Divergent primary applications: the former is validated for petroleum marking, whereas the latter is a commercial textile disperse dye for polyester .

Application divergence
Head-to-head
Target
2-amino-1,4-dihydroxy pattern; fuel marker.
Disperse Red 91
1-amino-4-hydroxy-2-alkoxy pattern; polyester textile dye.
Identical molecular formula but regioisomeric substitution leads to absolute application divergence; selecting the wrong isomer would cause fuel system failure.
Refer to structural analysis and commercial literature.
Isomerism Dye Application Substitution Pattern

Optimal Application Scenarios for 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone Based on Quantitative Evidence


Forensic and Commercial Marking of Petroleum-Based Fuels

This is the primary validated application scenario. The compound is explicitly designed and patented as a dual-function marker and dye for gasoline, heating oil, and other water-immiscible fuels. Its high boiling point (582.6°C) and density (1.344 g/cm³) ensure it remains stable and dissolved in the fuel matrix, while its specific LogP (3.17) guarantees adequate solubility. It is deployed at low ppm levels (1-15 ppm) to authenticate fuel and detect adulteration, a use case supported by its specific enumeration in U.S. Patents 4,764,474 and 4,735,631 [1].

Development of Solvent-Soluble Anthraquinone Dyes for Non-Textile Substrates

Given its enhanced lipophilicity relative to shorter-chain analogs, this compound is a superior candidate for coloring non-polar materials such as waxes, oils, and certain plastics. Procurement for these applications should be prioritized over using a more polar methoxyethyl or hydroxyethyl analog, which may exhibit poor solubility or migration issues in these media [1].

Reference Standard for Regioisomeric Purity in Anthraquinone Synthesis

The distinct physicochemical profile of this 2-amino-1,4-dihydroxy isomer (b.p. 582.6°C) versus its 1-amino-4-hydroxy isomer (b.p. 559.3°C) makes it an excellent reference standard for analytical method development. Researchers developing HPLC or GC methods to separate and quantify anthraquinone regioisomers can use these significant boiling point and polarity differences as a basis for method optimization .

Investigative Research on Anthraquinone-Protein Interactions

The compound's three hydrogen-bond donor sites and six acceptor sites, a feature distinguishing it from mono-hydroxy analogs, suggest a higher potential for specific bio-molecular interactions. This makes it a candidate for fundamental research into the mechanisms of anthraquinone-based enzyme inhibition or DNA intercalation, where the precise hydrogen-bonding network is a key determinant of activity .

Application
Selection Property
Validation Focus
Petroleum fuel marking and authentication
Patent-validated marker/dye profile
Detection protocol review and matrix stability
Non-textile solvent-dye applications
Lipophilicity (LogP) and solubility in non-polar media
Migration and crystallization resistance in target matrix
Regioisomeric analytical reference standard
Distinct boiling point and density profile
Method optimization for anthraquinone regioisomer separation
Hydrogen-bonding interaction studies
Multiple H-bond donor/acceptor count
Bio-molecular interaction assay context
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